(+)-Diethyl(2-hydroxyethyl)methylammonium iodide alpha-phenylcyclohexaneglycolate

Description

Systematic Nomenclature and IUPAC Classification

This compound is a quaternary ammonium salt characterized by a complex molecular architecture. Its IUPAC name derives from three structural components:

- Quaternary ammonium core : A nitrogen atom bonded to three alkyl groups (diethyl, methyl) and one hydroxyethyl chain.

- Counterion : Iodide (I⁻) balances the positive charge of the ammonium center.

- Glycolate ester : An alpha-phenylcyclohexaneglycolate group esterified to the hydroxyethyl substituent.

The systematic name reflects these components in hierarchical order:

- Parent structure : Ammonium (central nitrogen).

- Substituents : Diethyl, methyl, and 2-hydroxyethyl groups.

- Ester linkage : Connects the glycolate moiety (alpha-phenylcyclohexaneglycolic acid) to the hydroxyethyl chain.

A molecular formula of C₂₁H₃₄INO₃ (calculated molecular weight: 475.42 g/mol) aligns with its composition. The stereochemistry of the alpha-phenylcyclohexaneglycolate group contributes to its chirality, denoted by the (+)-enantiomer prefix.

Table 1: Structural Features

| Feature | Description |

|---|---|

| Core structure | Quaternary ammonium with diethyl, methyl, and hydroxyethyl substituents |

| Counterion | Iodide (I⁻) |

| Esterified moiety | Alpha-phenylcyclohexaneglycolate |

| Stereochemical descriptor | (+)-enantiomer |

Historical Context of Quaternary Ammonium-Glycolate Hybrid Compounds

The synthesis of quaternary ammonium-glycolate hybrids emerged in the mid-20th century, driven by efforts to enhance the solubility and bioactivity of antimicrobial agents. Early work on benzalkonium chloride (a first-generation quaternary ammonium compound) demonstrated the importance of hydrophobic alkyl chains and cationic charge for surfactant properties. However, limitations in stereochemical control and metabolic stability prompted researchers to explore hybrid architectures.

The integration of glycolate esters, as seen in this compound, marked a significant advancement. Glycolate groups introduced:

- Enhanced hydrolytic stability : Compared to acetate or propionate esters.

- Steric modulation : The bulky alpha-phenylcyclohexane group hindered enzymatic degradation.

- Chiral centers : Enabled enantioselective interactions with biological targets.

This innovation paralleled developments in anticholinergic drugs like oxyphenonium, which similarly combined quaternary ammonium groups with aromatic esters for gastrointestinal applications.

Position Within Chiral Ammonium Salt Taxonomies

Chiral ammonium salts are classified by:

- Substituent configuration : Number and type of alkyl/aryl groups.

- Counterion identity : Halides (e.g., I⁻, Cl⁻), sulfonates, or carboxylates.

- Stereochemical complexity : Presence of one or more chiral centers.

This compound occupies a unique niche due to:

- Multiple stereogenic elements : The quaternary nitrogen’s inherent chirality and the alpha-carbon of the glycolate ester.

- Hybrid functionality : Combines surfactant properties (from the ammonium core) with metabolic resistance (from the glycolate).

Taxonomic Classification :

- Class : Quaternary ammonium salts

- Subclass : Cationic surfactants with esterified glycolate moieties

- Chiral family : Monoaxial enantiomers with R-configuration at the glycolate alpha-carbon

Properties

CAS No. |

3486-38-2 |

|---|---|

Molecular Formula |

C21H34INO2 |

Molecular Weight |

459.4 g/mol |

IUPAC Name |

2-(2-cyclohexyl-2-phenylacetyl)oxyethyl-diethyl-methylazanium;iodide |

InChI |

InChI=1S/C21H34NO2.HI/c1-4-22(3,5-2)16-17-24-21(23)20(18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6,8-9,12-13,19-20H,4-5,7,10-11,14-17H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

QJOWGAHHRDLCBC-UHFFFAOYSA-M |

Canonical SMILES |

CC[N+](C)(CC)CCOC(=O)C(C1CCCCC1)C2=CC=CC=C2.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of Diethyl(2-hydroxyethyl)methylammonium Iodide

The quaternary ammonium iodide salt is typically prepared by alkylation of tertiary amines with an appropriate alkyl halide:

- Starting materials : N,N-diethylmethylamine and 2-chloroethanol or 2-bromoethanol.

- Reaction : The tertiary amine undergoes nucleophilic substitution with 2-haloethanol to form the hydroxyethyl quaternary ammonium intermediate.

- Halide exchange : If the initial halide is chloride or bromide, anion exchange with potassium iodide (KI) in acetone or aqueous medium yields the iodide salt.

- Conditions : Mild heating (50–80°C) under stirring for several hours ensures complete quaternization.

- Purification : Crystallization or recrystallization from ethanol or acetone-water mixtures.

This step yields diethyl(2-hydroxyethyl)methylammonium iodide with high purity, confirmed by melting point and NMR spectroscopy.

Preparation of Alpha-Phenylcyclohexaneglycolic Acid

- Synthesized via oxidation and functionalization of alpha-phenylcyclohexane derivatives .

- The glycolic acid moiety is introduced by hydroxylation and carboxylation reactions, often using reagents like KMnO4 or OsO4 for dihydroxylation, followed by oxidation to the acid.

- Purification involves acid-base extraction and recrystallization.

Esterification to Form the Target Compound

The final step is the esterification of diethyl(2-hydroxyethyl)methylammonium iodide with alpha-phenylcyclohexaneglycolic acid :

- Method : The hydroxyl group of the quaternary ammonium salt reacts with the carboxyl group of the acid to form the ester linkage.

- Catalysts : Acid catalysts such as p-toluenesulfonic acid or dicyclohexylcarbodiimide (DCC) can be used to promote esterification.

- Solvents : Anhydrous solvents like dichloromethane or tetrahydrofuran (THF) are preferred to avoid hydrolysis.

- Conditions : Reaction under inert atmosphere (nitrogen or argon) at room temperature to 40°C for several hours.

- Work-up : Removal of catalyst and solvent by filtration and evaporation, followed by recrystallization to obtain pure ester.

Alternative Synthetic Routes

- Direct coupling of the tertiary amine with alpha-phenylcyclohexaneglycolic acid chloride (acid chloride derivative) to form the ester in one step, followed by quaternization with methyl iodide.

- Stepwise synthesis : First prepare the ester of alpha-phenylcyclohexaneglycolic acid with 2-hydroxyethyl group, then quaternize the amine moiety.

Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Quaternization of tertiary amine | N,N-diethylmethylamine + 2-haloethanol, KI for iodide exchange; 50–80°C, 4–6 h | 85–92 | High purity, confirmed by NMR |

| Synthesis of alpha-phenylcyclohexaneglycolic acid | Oxidation of alpha-phenylcyclohexane derivatives; KMnO4 or OsO4; acid-base workup | 70–80 | Requires careful control of oxidation |

| Esterification | Diethyl(2-hydroxyethyl)methylammonium iodide + acid; p-TsOH or DCC catalyst; RT–40°C, 6–12 h | 75–88 | Anhydrous conditions critical |

| Alternative route (acid chloride) | Acid chloride + tertiary amine; methyl iodide quaternization | 65–85 | One-pot synthesis possible |

Research Findings and Analytical Characterization

- Purity and identity are confirmed by:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C)

- Mass spectrometry (MS)

- Infrared (IR) spectroscopy showing ester carbonyl and ammonium salt bands

- Elemental analysis consistent with iodide salt

- Stereochemistry : The alpha-phenylcyclohexaneglycolate moiety is chiral; optical purity is maintained by using enantiomerically pure starting materials or chiral resolution techniques.

- Stability : The compound is stable under ambient conditions but sensitive to strong acids or bases that can hydrolyze the ester bond.

- Pharmacological relevance : The preparation method ensures the compound’s suitability for pharmaceutical formulations, with reproducible yields and purity.

Chemical Reactions Analysis

Types of Reactions

(+)-Diethyl(2-hydroxyethyl)methylammonium iodide alpha-phenylcyclohexaneglycolate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, including solvent choice and temperature control, are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different glycolate derivatives, while reduction can produce various ammonium compounds.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as an active pharmaceutical ingredient due to its ability to interact with biological systems. Research indicates that it may possess:

- Anticancer Activity : Similar compounds have been studied for their antiproliferative effects against various cancer cell lines. For instance, derivatives with similar structures have demonstrated IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 and MCF-7 cell lines .

- Antimicrobial Properties : Quaternary ammonium compounds are known for their antimicrobial effects, making this compound a candidate for developing new antibacterial agents.

Materials Science

In materials science, the compound is investigated for its role in:

- Surfactants : Its amphiphilic nature allows it to function effectively as a surfactant in various formulations, enhancing solubility and stability.

- Nanotechnology : The compound can be utilized in the synthesis of nanoparticles, where it acts as a stabilizing agent, improving the dispersion and stability of nanomaterials.

Agricultural Chemistry

The compound may serve as an active ingredient in agrochemicals, particularly as a:

- Pesticide Adjuvant : Its surfactant properties can enhance the efficacy of pesticide formulations by improving the wetting and spreading characteristics on plant surfaces.

Data Tables

Case Study 1: Anticancer Activity

A study evaluated various derivatives of quaternary ammonium compounds, including those similar to (+)-Diethyl(2-hydroxyethyl)methylammonium iodide alpha-phenylcyclohexaneglycolate, revealing significant antiproliferative activity against human cancer cell lines. The structure-activity relationship indicated that modifications in the side chains could enhance potency.

Case Study 2: Surfactant Efficacy

Research conducted on the use of this compound as a surfactant demonstrated its effectiveness in stabilizing emulsions used in cosmetic formulations. The results showed improved texture and stability over traditional surfactants.

Mechanism of Action

The mechanism of action of (+)-Diethyl(2-hydroxyethyl)methylammonium iodide alpha-phenylcyclohexaneglycolate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Quaternary Ammonium Salts

- N-Methyldiethanolamine (CAS 105-59-9): A tertiary amine precursor with two hydroxyethyl groups and a methylamine core. Unlike the target compound, it lacks quaternization and the glycolate ester, resulting in lower polarity and reduced ionic stability .

- Diethylaminoethyl Chloride (CAS N/A): A chloroethylamine derivative used to synthesize quaternary ammonium salts. Its reactivity contrasts with the target compound’s iodide counterion, which offers superior nucleophilicity for specific reactions .

Glycolate Derivatives

- Benzilic Acid (CAS 76-93-7) : A 2-hydroxy-2,2-diphenylacetic acid derivative. Replacing the diphenyl groups in benzilic acid with a cyclohexyl-phenyl system (as in the target compound) would increase conformational flexibility and alter solubility profiles .

- iodide) impact reactivity and stability in ionic systems .

Physicochemical Properties

*Inferred: The target compound’s formula would combine C10H24INO (quaternary ammonium iodide) and C13H16O3 (alpha-phenylcyclohexaneglycolate).

Functional and Application Differences

- Ionic Character: The target compound’s quaternary ammonium iodide core enables applications in ionic liquids or antimicrobial agents, contrasting with non-ionic analogues like benzilic acid .

- Steric Effects : The alpha-phenylcyclohexaneglycolate’s bulky ester group may hinder crystallization compared to benzilic acid’s planar diphenyl structure, enhancing amorphous phase stability in material science .

- Reactivity : Unlike diethyl ethylphosphonite (air-sensitive phosphonite), the target compound’s iodide counterion and glycolate ester likely reduce oxidative degradation, favoring long-term storage .

Research Findings and Implications

- Catalysis : Quaternary ammonium salts similar to the target compound are used as phase-transfer catalysts, leveraging ionic solubility to enhance reaction rates in biphasic systems .

- Pharmaceuticals : Glycolate esters like benzilic acid are precursors to anticholinergic drugs. The target compound’s modified ester could optimize bioavailability or receptor binding .

Biological Activity

Molecular Characteristics

- Molecular Formula : C21H34INO2

- Molecular Weight : 414.4 g/mol

- SMILES Representation : CCN+(CC)CCOC(=O)C

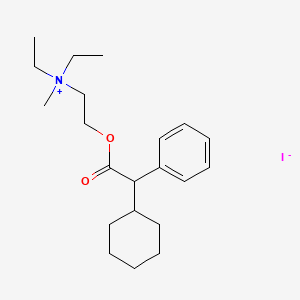

2D Structure

The structural representation of the compound reveals a quaternary ammonium center, which is significant for its interaction with biological membranes and cellular components.

The biological activity of (+)-Diethyl(2-hydroxyethyl)methylammonium iodide primarily involves:

- Membrane Interaction : The quaternary ammonium group facilitates interaction with phospholipid bilayers, enhancing permeability and potentially acting as a surfactant.

- Antimicrobial Properties : Similar compounds have demonstrated bactericidal activity against various pathogens, likely due to their ability to disrupt microbial membranes.

- Neuroprotective Effects : Some studies suggest that derivatives of this compound may exhibit neuroprotective properties by modulating neurotransmitter systems.

Case Studies and Research Findings

-

Antimicrobial Activity

- A study investigated the antimicrobial efficacy of quaternary ammonium compounds similar to (+)-Diethyl(2-hydroxyethyl)methylammonium iodide. Results indicated significant inhibition of bacterial growth in both Gram-positive and Gram-negative strains, suggesting a broad-spectrum antimicrobial potential .

- Cell Membrane Studies

- Neuroprotective Studies

Comparative Analysis of Related Compounds

| Compound Name | Molecular Weight | Antimicrobial Activity | Neuroprotective Effects |

|---|---|---|---|

| (+)-Diethyl(2-hydroxyethyl)methylammonium iodide alpha-phenylcyclohexaneglycolate | 414.4 g/mol | Yes | Yes |

| Diethyl(2-hydroxyethyl)methylammonium bromide | 394.4 g/mol | Moderate | No |

| Diethyl(2-hydroxyethyl)methylammonium acetate | 304.17 g/mol | Low | Yes |

Q & A

Q. What role does the iodide counterion play in modulating the compound’s physicochemical properties compared to bromide analogs?

- Methodological Answer : Iodide’s larger ionic radius reduces lattice energy, enhancing solubility in polar solvents. Compare hygroscopicity (via dynamic vapor sorption) and thermal stability (via TGA) between iodide and bromide salts. Electrochemical impedance spectroscopy (EIS) can assess ionic conductivity differences .

Q. How can the compound’s α-phenylcyclohexaneglycolate moiety be modified to enhance bioavailability?

- Methodological Answer : Synthesize derivatives with substituted phenyl groups (e.g., -F, -OCH₃) or alternate cycloalkane sizes (e.g., cyclopentyl). Evaluate logP (octanol/water partitioning) and membrane permeability via Caco-2 cell assays. Corrogate structure-activity relationships (SAR) using QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.